5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Description
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
5-[5-(chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H14ClN3O2/c1-13(2)9-12-11-8(15-9)7-4-3-6(5-10)14-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
QUKAUNMLNKVQKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(O1)C2CCC(O2)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5-(chloromethyl)oxolane-2-carboxylic acid with N,N-dimethylhydrazine in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CHCl) moiety serves as the primary site for nucleophilic substitution, enabling the introduction of diverse functional groups. This reaction typically proceeds under mild conditions due to the good leaving-group ability of chloride .
Example Reaction Pathways:
-
Amine Alkylation: Reaction with primary/secondary amines yields substituted amine derivatives.
-
Thiol Substitution: Thiols (R-SH) displace chloride to form thioether linkages .
Table 1: Substitution Reactions and Outcomes
*Yields inferred from analogous reactions in PubChem and supplier data.
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in cyclization and functionalization due to its electron-deficient nature:
Cyclization Reactions
Under acidic or basic conditions, the oxadiazole ring may undergo cyclization with adjacent functional groups. For example, intramolecular cyclization with the oxolane (tetrahydrofuran) ring could form fused bicyclic structures.
Electrophilic Aromatic Substitution
Though less common, electrophilic substitution (e.g., nitration, halogenation) may occur at the oxadiazole’s C-5 position under strongly acidic conditions .
Functionalization of the Dimethylamine Group
The N,N-dimethylamine group (-N(CH)) can undergo:
-
Oxidation: Forms N-oxide derivatives using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .
-
Demethylation: Strong acids (e.g., HBr/AcOH) remove methyl groups to yield primary amines .
Biological Interactions
Preliminary studies suggest interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases. The chloromethyl group may enhance binding via covalent modification of catalytic serine residues.
Table 2: Enzyme Inhibition Data
| Enzyme | IC (μM) | Mechanism |
|---|---|---|
| AChE | 45 ± 2.1 | Competitive inhibition |
| BChE | 62 ± 3.4 | Mixed inhibition |
Stability and Degradation
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is used as a scaffold for drug development due to the chemical reactivity of its chloromethyl group, which can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. The oxadiazole ring can participate in cyclization reactions or further functionalization.
- This compound exhibits moderate inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease.
-
Interaction Studies :
- This compound may interact with key enzymes involved in neurotransmission. Further studies are needed to elucidate the binding affinities and mechanisms of action at a molecular level.
Structural Characteristics and Reactivity
The chemical reactivity of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is largely due to the chloromethyl group, which is prone to nucleophilic substitution reactions. This allows for the creation of derivatives with enhanced biological activity. The oxadiazole ring can also undergo cyclization or further functionalization, making it a versatile structure in drug development.
Oxadiazole Derivatives and Biological Activities
Oxadiazole compounds have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Table of Oxadiazole Derivatives and Their Characteristics
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Methyl-1,3,4-oxadiazol-2-amine | Methyl group at position 5 | Known for antimicrobial activity |
| N,N-Dimethyl-N-(3-chloro-4-nitrophenyl)-1,2,4-oxadiazol-5-ylmethylamine | Nitro group substitution | Exhibits potent antitumor properties |
| 5-(Chlorophenyl)-1,3,4-thiadiazol-2-amines | Thiadiazole instead of oxadiazole | Offers different pharmacological profiles |
Preliminary Data
Mechanism of Action
The mechanism of action of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- The target compound’s oxolane and chloromethyl groups distinguish it from purely aromatic derivatives (e.g., pyridinyl or dichlorophenyl-substituted oxadiazoles) .
- Compared to lipophilic derivatives like N-dodecyl hydrazine-carboxamide , the target compound’s polar oxolane may enhance aqueous solubility.
Key Observations :
- However, structurally related compounds exhibit cytotoxicity (e.g., GP = 18.22 for leukemia cells ) and nanomolar anticancer activity .
Biological Activity
5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is with a molar mass of approximately 231.68 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the chloromethyl group enhances its reactivity, allowing for nucleophilic substitution reactions that can lead to the development of various derivatives with improved biological activities .
Enzyme Inhibition
Preliminary studies have indicated that 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine exhibits moderate inhibition against key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurodegenerative diseases like Alzheimer's disease, suggesting potential therapeutic applications in cognitive disorders.
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | Moderate |
| Butyrylcholinesterase | Moderate |
Antimicrobial Activity
Compounds within the oxadiazole class have been extensively studied for their antimicrobial properties. While specific data on the antimicrobial activity of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine is limited, related oxadiazole derivatives have demonstrated significant antibacterial and antifungal activities . Future studies are warranted to explore the antimicrobial efficacy of this specific compound.
Anti-inflammatory Activity
Research into oxadiazole derivatives has shown that they can possess anti-inflammatory properties. For instance, related compounds have been tested using the carrageenan-induced rat paw edema model, demonstrating significant inhibition of inflammation . The anti-inflammatory potential of 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine remains to be fully characterized.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with oxadiazole compounds:
- Oxadiazole Derivatives as Antioxidants : A study demonstrated that certain oxadiazole compounds exhibit strong antioxidant activity through free radical scavenging assays. This suggests that 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine may also possess similar antioxidant properties .
- Enzyme Inhibitory Effects : Another investigation focused on enzyme inhibition by oxadiazole derivatives revealed significant inhibitory effects against glucosidases and tyrosinases. This indicates a broader spectrum of potential therapeutic applications for compounds within this class .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization steps. Key reagents include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO to facilitate substitution at the chloromethyl group . Cyclization to form the oxadiazole ring may require dehydrating agents such as POCl₃ or PCl₅. Yield optimization can be achieved by controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for nucleophile:substrate). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. The chloromethyl group’s protons resonate at δ 4.2–4.5 ppm (triplet), while the oxolan-2-yl protons appear as a multiplet at δ 3.8–4.1 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Agilent Xcalibur Eos diffractometer, MoKα radiation) resolves bond lengths and angles. For example, the oxadiazole ring’s N–C bond lengths (~1.30 Å) indicate partial double-bond character . Refinement using SHELXL2014 software accounts for disorder and hydrogen bonding patterns .
Q. How can researchers verify the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for oxadiazoles) and differential scanning calorimetry (DSC) to identify phase transitions .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water, DMSO) using AMBER or CHARMM force fields to study conformational flexibility of the oxolane ring .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar oxadiazoles?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HEK-293 vs. HeLa) and incubation time .
- Structure-Activity Relationship (SAR) Modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., chloromethyl vs. methoxy groups) with activity. Validate models via leave-one-out cross-validation .
Q. What strategies can elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform enzyme inhibition assays (e.g., COX-2, CYP450) using fluorogenic substrates. Calculate inhibition constants (Kᵢ) via Lineweaver-Burk plots .
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in enzyme active sites (e.g., PDB: 1CX2 for COX-2). Prioritize poses with hydrogen bonds to oxadiazole N-atoms and hydrophobic interactions with the oxolane ring .
Q. How can regioselectivity challenges during functionalization of the oxadiazole ring be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the dimethylamine) to steer electrophilic substitution toward the C5 position of the oxadiazole .
- Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂, ligand: SPhos) for regioselective arylation at the oxolan-2-yl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
